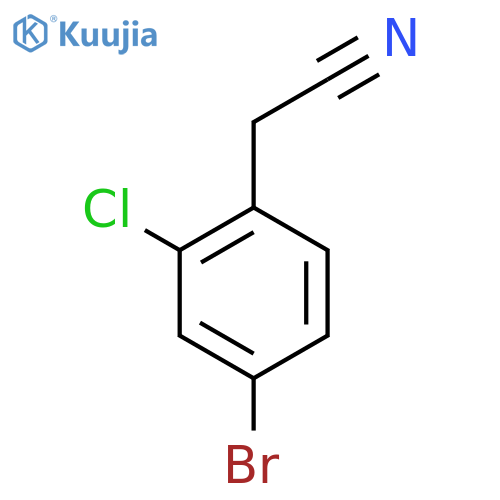

Cas no 67197-54-0 (4-Bromo-2-chlorobenzyl Cyanide)

4-Bromo-2-chlorobenzyl Cyanide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromo-2-chlorophenyl)acetonitrile

- (4-Bromo-2-chlorophenyl)acetonitrile

- 2-chloro-4-bromophenylacetonitrile

- (4-Bromo-2-chloro-phenyl)-acetonitrile

- 2-chloro-4-bromophenol

- 3-chloro-4-hydroxybromobenzene

- 4-Bromo-2-Chloro Phenol 2-Chloro-4-Bromo Phenol

- 4-bromo-2-chlorobenzyl cyanide

- 4-BroMo-2-chlorophenol 25GR

- 4-BroMo-2-chlorophenol 5GR

- bromo-4 chloro-2 phenol

- para-bromo-ortho-chlorophenol

- AKOS022190068

- MFCD18390589

- Z1269172560

- SY241620

- CS-0197663

- EN300-221573

- (4-bromo-2-chlorophenyl)-acetonitrile

- MXZBZBHXAMJWMY-UHFFFAOYSA-N

- SCHEMBL306921

- LS-10867

- (4-BROMO-2-CHLOROPHENYL)ACETONOTRILE

- 67197-54-0

- 4-Bromo-2-chlorophenylacetonitrile

- ALBB-030436

- DB-303021

- 4-Bromo-2-chlorobenzyl Cyanide

-

- MDL: MFCD18390589

- インチ: InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

- InChIKey: MXZBZBHXAMJWMY-UHFFFAOYSA-N

- SMILES: C1=CC(=CC(=C1CC#N)Cl)Br

計算された属性

- 精确分子量: 228.92900

- 同位素质量: 228.92939g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- XLogP3: 3.1

じっけんとくせい

- PSA: 23.79000

- LogP: 3.16858

4-Bromo-2-chlorobenzyl Cyanide Security Information

4-Bromo-2-chlorobenzyl Cyanide 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Bromo-2-chlorobenzyl Cyanide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB529161-500 mg |

(4-Bromo-2-chlorophenyl)acetonitrile, 95%; . |

67197-54-0 | 95% | 500MG |

€205.60 | 2023-07-10 | |

| Enamine | EN300-221573-10.0g |

2-(4-bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 95% | 10.0g |

$892.0 | 2023-07-07 | |

| Enamine | EN300-221573-0.5g |

2-(4-bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 95% | 0.5g |

$66.0 | 2023-09-16 | |

| Enamine | EN300-221573-5.0g |

2-(4-bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 95% | 5.0g |

$480.0 | 2023-07-07 | |

| Enamine | EN300-221573-5g |

2-(4-bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 95% | 5g |

$260.0 | 2023-09-16 | |

| abcr | AB529161-1g |

(4-Bromo-2-chlorophenyl)acetonitrile, 95%; . |

67197-54-0 | 95% | 1g |

€237.00 | 2024-08-02 | |

| abcr | AB529161-500mg |

(4-Bromo-2-chlorophenyl)acetonitrile, 95%; . |

67197-54-0 | 95% | 500mg |

€205.00 | 2024-08-02 | |

| A2B Chem LLC | AH27326-250mg |

2-(4-Bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 98% | 250mg |

$62.00 | 2024-04-19 | |

| A2B Chem LLC | AH27326-5g |

2-(4-Bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 98% | 5g |

$293.00 | 2024-04-19 | |

| A2B Chem LLC | AH27326-100mg |

2-(4-Bromo-2-chlorophenyl)acetonitrile |

67197-54-0 | 97% | 100mg |

$42.00 | 2023-12-30 |

4-Bromo-2-chlorobenzyl Cyanide 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

4-Bromo-2-chlorobenzyl Cyanideに関する追加情報

Recent Advances in the Study of 4-Bromo-2-chlorobenzyl Cyanide (CAS: 67197-54-0) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-2-chlorobenzyl Cyanide (CAS: 67197-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.

Recent studies have highlighted the role of 4-Bromo-2-chlorobenzyl Cyanide in the development of novel kinase inhibitors and other small-molecule therapeutics. Its unique chemical structure, featuring both bromo and chloro substituents, makes it a valuable building block for the construction of complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of potent EGFR inhibitors, showcasing its importance in targeted cancer therapy.

In addition to its synthetic applications, research has also explored the mechanistic aspects of 4-Bromo-2-chlorobenzyl Cyanide in biological systems. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its potential as a covalent modifier of cysteine residues in proteins, opening new avenues for the development of irreversible inhibitors. This property has been particularly valuable in the design of antiviral agents targeting SARS-CoV-2 proteases.

The compound's safety profile and metabolic stability have also been subjects of recent research. A 2024 toxicological study published in Chemical Research in Toxicology provided new insights into its metabolic pathways, identifying major metabolites and potential toxicity concerns. These findings are crucial for the compound's further development as a pharmaceutical intermediate.

From a commercial perspective, the global market for 4-Bromo-2-chlorobenzyl Cyanide has shown steady growth, driven by increasing demand from pharmaceutical companies engaged in drug discovery programs. Recent industry reports indicate that the compound's availability and purity specifications have improved significantly, making it more accessible for research purposes.

Looking forward, researchers are exploring novel synthetic methodologies to produce 4-Bromo-2-chlorobenzyl Cyanide more efficiently and sustainably. A 2023 Green Chemistry publication described an innovative catalytic process that reduces waste generation while maintaining high yields, addressing important environmental concerns in pharmaceutical manufacturing.

In conclusion, 4-Bromo-2-chlorobenzyl Cyanide (CAS: 67197-54-0) continues to be a compound of significant interest in chemical biology and drug discovery. Its diverse applications, from medicinal chemistry to chemical biology probes, underscore its importance in contemporary research. Future studies will likely focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas.

67197-54-0 (4-Bromo-2-chlorobenzyl Cyanide) Related Products

- 162318-34-5(5-ethynyl-2-(2-pyridyl)pyridine)

- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

- 2639444-23-6(4-(benzyloxy)carbonyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxylic acid)

- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

- 147383-98-0((s)-a-Amino-3,4-dimethoxybenzeneacetic acid)

- 100238-42-4(4-(2-(Piperidin-1-YL)ethoxy)phenol)

- 761438-38-4(ALK inhibitor 2)

- 874146-56-2(4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)